

# The Enigmatic TACE Inhibitor IK-862: A Review of Publicly Available Data

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## Compound of Interest

Compound Name: *IK-862*

Cat. No.: *B1674431*

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**IK-862**, a selective inhibitor of Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE), also known as ADAM17, has been identified as a compound of interest in the field of oncology. Developed by Incyte, this small molecule, with the chemical name (2R)-N-Hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide, has been investigated for its potential therapeutic applications. This technical guide synthesizes the currently available public information on **IK-862**, focusing on its discovery, mechanism of action, and development.

## Core Compound Data

A summary of the fundamental properties of **IK-862** is presented below, providing a quick reference for researchers.

Property	Value
IUPAC Name	(2R)-N-Hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide
Molecular Formula	C <sub>25</sub> H <sub>27</sub> N <sub>3</sub> O <sub>4</sub>
Molecular Weight	433.5 g/mol
Target	Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17)
Developer	Incyte Corporation
Therapeutic Area	Oncology
Mechanism of Action	Inhibition of angiogenesis

## Discovery and Synthesis

While specific, detailed experimental protocols for the synthesis of **IK-862** are not publicly available, the general process for creating such a complex small molecule can be inferred. The synthesis likely involves a multi-step approach focused on the construction of the core pyrrolidinone scaffold, followed by the strategic addition of functional groups to achieve the final, biologically active compound. A generalized synthetic workflow would include:

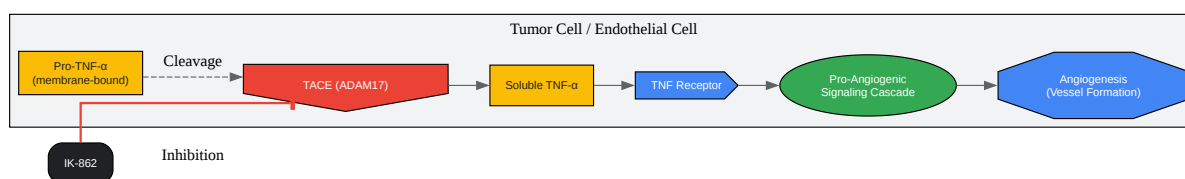
- **Framework Construction:** Building the basic heterocyclic structure of the molecule.
- **Functionalization:** Introducing key chemical moieties through substitution reactions to enhance the molecule's binding affinity and specificity for the TACE enzyme.
- **Purification:** Employing techniques such as chromatography and crystallization to isolate and purify the final **IK-862** compound to a high degree of purity, suitable for preclinical and clinical evaluation.

## Mechanism of Action and Signaling Pathway

**IK-862** is a selective inhibitor of TACE. TACE is a key enzyme responsible for the shedding of the ectodomain of various cell surface proteins, most notably the pro-inflammatory cytokine

Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). By inhibiting TACE, **IK-862** is believed to exert its anti-cancer effects primarily through the inhibition of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.

The proposed mechanism of action involves the disruption of signaling pathways that promote endothelial cell proliferation and migration. A simplified representation of this signaling pathway is illustrated below.



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Caption: **IK-862** inhibits TACE, preventing the release of soluble TNF- $\alpha$  and subsequent pro-angiogenic signaling.

## Preclinical and Clinical Development

Publicly accessible, detailed quantitative data from preclinical studies, such as IC<sub>50</sub> values against TACE and other metalloproteinases, or in-vivo efficacy data from animal models, are not available for a compound explicitly identified as **IK-862**. It has been reported that **IK-862**, as an oral ADAM inhibitor, was advanced by Incyte into Phase 1/2 clinical trials for cancer. However, specific results or the current status of these trials under the "**IK-862**" designation are not found in the public domain.

## Conclusion

**IK-862** is a selective TACE inhibitor with a potential therapeutic role in oncology through the inhibition of angiogenesis. While its chemical identity is known, a comprehensive, in-depth technical guide with detailed experimental protocols, quantitative preclinical data, and clinical

trial results is not possible to construct based on the currently available public information. The designation "IK-862" may be an internal development code, with the detailed scientific data potentially published under a different identifier or remaining proprietary. Further disclosure from the developing company would be necessary to provide a more complete understanding of the discovery and development of this compound.

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